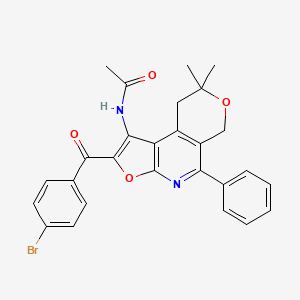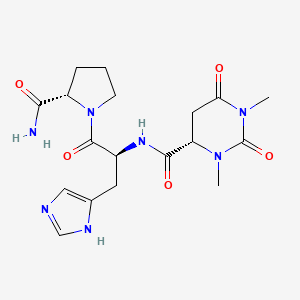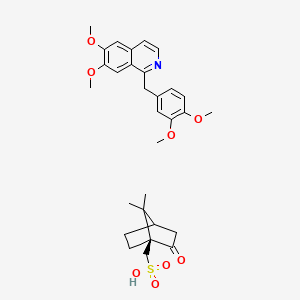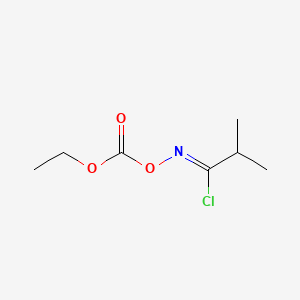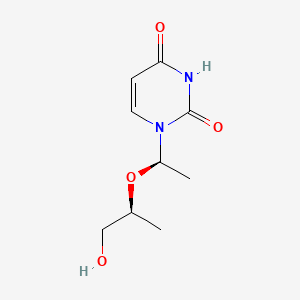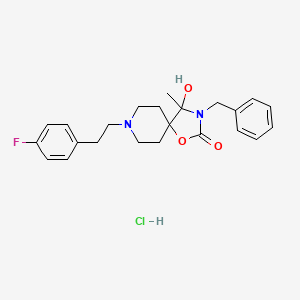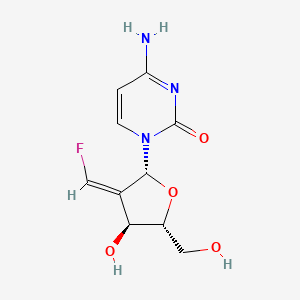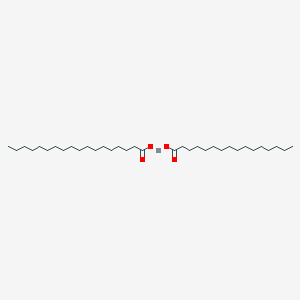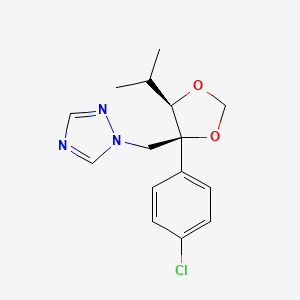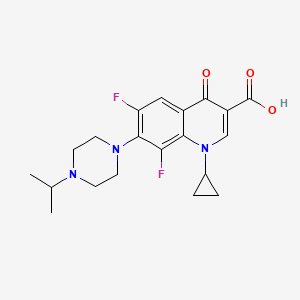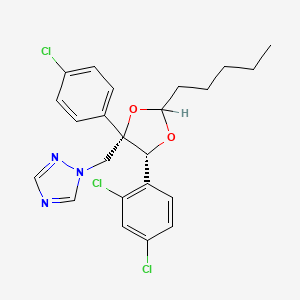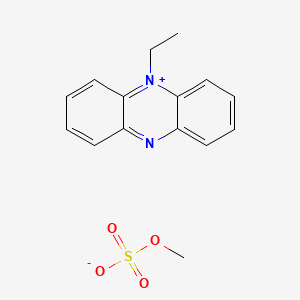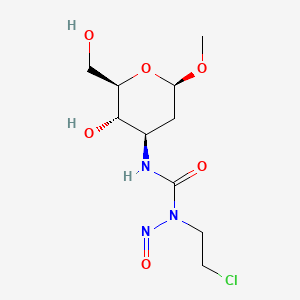
beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy-: is a complex organic compound with the molecular formula C10H18ClN3O5 . This compound is notable for its unique structure, which includes a hexopyranoside backbone and a nitrosoamino group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the nitrosoamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the nitrosoamino group may be oxidized to form different products.
Reduction: Reduction reactions can convert the nitrosoamino group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and cellular processes.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific functionalities.
作用機序
The mechanism of action of beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)amino)carbonyl)amino)-2,3-dideoxy-
- beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3,6-trideoxy-
Uniqueness
Compared to similar compounds, beta-D-arabino-Hexopyranoside, methyl 3-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2,3-dideoxy- stands out due to its specific nitrosoamino group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
116724-62-0 |
|---|---|
分子式 |
C10H18ClN3O6 |
分子量 |
311.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[(2R,3S,4R,6R)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8-,9+/m1/s1 |
InChIキー |
YQYBWJPESSJLTK-BGZDPUMWSA-N |
異性体SMILES |
CO[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O |
正規SMILES |
COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



